2-Methoxy-2-methylbutan-1-amine

Descripción

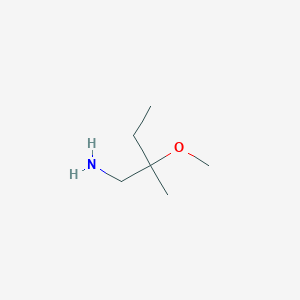

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxy-2-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-4-6(2,5-7)8-3/h4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHCJNHXUFEVNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90734382 | |

| Record name | 2-Methoxy-2-methylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145550-56-7 | |

| Record name | 2-Methoxy-2-methylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Methoxy-2-methylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a proposed synthetic route and predicted physicochemical and spectroscopic properties of the novel compound, 2-Methoxy-2-methylbutan-1-amine. Due to the absence of published data for this specific molecule, the information herein is based on established chemical principles and data from analogous structures.

Introduction

This compound is a primary amine containing a tertiary methoxy group. This structural motif is of interest in medicinal chemistry and drug development due to its potential to influence pharmacokinetic and pharmacodynamic properties. The methoxy group can alter lipophilicity, metabolic stability, and receptor binding interactions. This guide outlines a plausible multi-step synthesis and provides a detailed in-silico characterization to aid researchers in its preparation and identification.

Proposed Synthesis

A three-step synthetic pathway is proposed, commencing with the commercially available starting material, 2-methyl-1-butene. The key transformations involve an oxymercuration-demercuration reaction to install a hydroxyl group, followed by oxidation to an aldehyde, and culminating in a reductive amination to yield the target primary amine.

Synthetic Workflow

Experimental Protocols

Step 1: Synthesis of 2-Methoxy-2-methylbutan-1-ol

This procedure is based on the well-established alkoxymercuration-demercuration reaction to achieve an anti-Markovnikov addition of a methoxy and a hydroxyl group across the double bond.

-

Materials: 2-Methyl-1-butene, Mercuric acetate (Hg(OAc)₂), Methanol (anhydrous), Tetrahydrofuran (THF, anhydrous), Sodium borohydride (NaBH₄), 3M Sodium hydroxide (NaOH).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve mercuric acetate in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 2-methyl-1-butene to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Cool the mixture back to 0 °C and add an equal volume of anhydrous THF.

-

In a separate beaker, prepare a solution of sodium borohydride in 3M sodium hydroxide.

-

Slowly add the sodium borohydride solution to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 2 hours.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to yield 2-methoxy-2-methylbutan-1-ol.

-

Step 2: Synthesis of 2-Methoxy-2-methylbutanal

The oxidation of the primary alcohol to an aldehyde can be achieved using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation.[1][2]

-

Materials: 2-Methoxy-2-methylbutan-1-ol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM, anhydrous), Celite or silica gel.

-

Procedure:

-

Suspend PCC in anhydrous dichloromethane in a round-bottom flask.

-

Add a solution of 2-methoxy-2-methylbutan-1-ol in anhydrous dichloromethane dropwise to the stirred suspension.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-methoxy-2-methylbutanal. Further purification can be achieved by distillation under reduced pressure.

-

Step 3: Synthesis of this compound

Reductive amination of the aldehyde with ammonia in the presence of a selective reducing agent like sodium cyanoborohydride will yield the target primary amine.

-

Materials: 2-Methoxy-2-methylbutanal, Ammonia (e.g., 7N solution in methanol), Sodium cyanoborohydride (NaBH₃CN), Methanol, Hydrochloric acid (HCl), Sodium hydroxide (NaOH).

-

Procedure:

-

Dissolve 2-methoxy-2-methylbutanal in methanol in a round-bottom flask.

-

Add a solution of ammonia in methanol to the flask.

-

Stir the mixture for 30 minutes to allow for imine formation.

-

Slowly add sodium cyanoborohydride to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours.

-

Quench the reaction by the slow addition of 1M HCl until the solution is acidic.

-

Remove the methanol under reduced pressure.

-

Wash the aqueous residue with diethyl ether to remove any unreacted aldehyde.

-

Basify the aqueous layer with 6M NaOH until pH > 12.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound.

| Property | Predicted Value |

| Molecular Formula | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Estimated 140-160 °C at 760 mmHg |

| Density | Estimated 0.85-0.95 g/cm³ |

| Solubility | Soluble in common organic solvents (predicted) |

| pKa (of conjugate acid) | Estimated 9.5 - 10.5 |

Characterization Data (Predicted)

The following tables provide the predicted spectroscopic data for this compound based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.20 | s | 3H | -OCH₃ |

| ~2.70 | s | 2H | -CH₂-NH₂ |

| ~1.50 | q | 2H | -CH₂-CH₃ |

| ~1.20 (broad) | s | 2H | -NH₂ |

| ~1.10 | s | 3H | C(CH₃)(OCH₃) |

| ~0.90 | t | 3H | -CH₂-CH₃ |

¹³C NMR (Predicted, CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~78 | C (CH₃)(OCH₃) |

| ~50 | -OC H₃ |

| ~48 | -C H₂-NH₂ |

| ~28 | -C H₂-CH₃ |

| ~22 | C(C H₃)(OCH₃) |

| ~8 | -CH₂-C H₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3250 | Medium, Broad | N-H stretch (primary amine) |

| 2970 - 2820 | Strong | C-H stretch (aliphatic) |

| 1650 - 1580 | Medium | N-H bend (scissoring) |

| 1470 - 1450 | Medium | C-H bend (CH₂, CH₃) |

| 1100 - 1050 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

| m/z (charge/mass ratio) | Predicted Fragmentation Pathway |

| 117 | [M]⁺ (Molecular ion) |

| 102 | [M - CH₃]⁺ (Loss of a methyl group) |

| 88 | [M - C₂H₅]⁺ (Loss of an ethyl group) |

| 87 | [M - CH₂O]⁺ (Loss of formaldehyde) |

| 72 | [M - OCH₃ - H₂]⁺ or [C₄H₁₀N]⁺ |

| 58 | [CH₃-C(OCH₃)=CH₂]⁺ or [CH₂=NH-CH₂-CH₃]⁺ |

| 44 | [CH₂=NH₂]⁺ (Alpha-cleavage) |

Safety Information

As this compound is a novel compound, a full toxicological profile is not available. Standard laboratory safety precautions should be taken when handling this and all precursor materials. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The intermediate reagents, particularly mercuric acetate and pyridinium chlorochromate, are toxic and should be handled with extreme care according to their respective safety data sheets (SDS).

Conclusion

This technical guide provides a viable, albeit hypothetical, synthetic route for the novel compound this compound. The proposed three-step synthesis utilizes well-established organic reactions. Furthermore, a comprehensive set of predicted physicochemical and spectroscopic data has been provided to aid in the identification and characterization of the target molecule. This information is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug discovery. Experimental verification of the proposed synthesis and characterization data is required.

References

Spectroscopic Characterization of 2-Methoxy-2-methylbutan-1-amine: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Methoxy-2-methylbutan-1-amine. Due to the absence of publicly available experimental spectra, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of this compound.

Predicted Spectroscopic Data

The structural formula of this compound is presented below, with atoms numbered for clarity in the subsequent spectroscopic predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are summarized below.

1.1.1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to show six distinct signals, corresponding to the six unique proton environments in the molecule.

| Protons (Number) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-1 | ~ 2.7 - 2.9 | Singlet | 2H |

| H-2 | ~ 3.2 - 3.4 | Singlet | 3H |

| H-4 | ~ 1.0 - 1.2 | Singlet | 3H |

| H-5 | ~ 1.4 - 1.6 | Quartet | 2H |

| H-6 | ~ 0.8 - 1.0 | Triplet | 3H |

| -NH₂ | ~ 1.0 - 2.5 (broad) | Singlet (broad) | 2H |

1.1.2. Predicted ¹³C NMR Data

The carbon NMR spectrum is predicted to display six signals, one for each unique carbon atom.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 45 - 55 |

| C-2 | ~ 75 - 85 |

| C-3 | ~ 48 - 58 |

| C-4 | ~ 20 - 30 |

| C-5 | ~ 30 - 40 |

| C-6 | ~ 5 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule, namely the amine (N-H), ether (C-O), and alkane (C-H) moieties.

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, Two Bands |

| N-H (Amine) | Scissoring | 1590 - 1650 | Medium to Strong |

| C-H (Alkane) | Stretch | 2850 - 3000 | Strong |

| C-O (Ether) | Stretch | 1050 - 1150 | Strong |

| C-N (Amine) | Stretch | 1020 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted monoisotopic mass is 117.1154 u. While experimental fragmentation data is unavailable, predicted collision cross-section data for various adducts has been reported.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 118.12264 | 126.4 |

| [M+Na]⁺ | 140.10458 | 133.2 |

| [M-H]⁻ | 116.10809 | 126.4 |

| [M+NH₄]⁺ | 135.14919 | 148.8 |

| [M+K]⁺ | 156.07852 | 133.5 |

| [M+H-H₂O]⁺ | 100.11262 | 122.2 |

Expected Fragmentation: Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 117 may be observed. Common fragmentation pathways would include:

-

Alpha-cleavage: Loss of an ethyl radical to form a fragment at m/z = 88, or loss of a methyl radical to form a fragment at m/z = 102. The cleavage of the C1-C2 bond to form a CH₂NH₂⁺ fragment at m/z = 30 is also highly probable.

-

Loss of methoxy group: Cleavage of the C-O bond could lead to the loss of a methoxy radical (•OCH₃), resulting in a fragment at m/z = 86.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired resolution of the amine proton signals.

-

Instrument Setup: Use a spectrometer with a field strength of at least 300 MHz. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, the spectrum can be obtained directly by placing a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the clean salt plates. Then, record the sample spectrum over the range of 4000-400 cm⁻¹. The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry

-

Sample Preparation: Dilute the sample to a low concentration (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Data Acquisition: Introduce the sample into the instrument, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Acquire the mass spectrum over a suitable m/z range (e.g., 20-300).

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel compound.

Physical and chemical properties of 2-Methoxy-2-methylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-Methoxy-2-methylbutan-1-amine. Due to a lack of extensive experimental data in peer-reviewed literature, this guide combines available database information with predicted properties from computational models. It also outlines plausible synthetic routes and discusses the expected chemical reactivity of the molecule, supported by general principles of organic chemistry. This document aims to serve as a foundational resource for researchers interested in this compound for applications in drug discovery and development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₅NO |

| SMILES | CCC(C)(CN)OC |

| InChI | InChI=1S/C6H15NO/c1-4-6(2,5-7)8-3/h4-5,7H2,1-3H3 |

| InChIKey | WEHCJNHXUFEVNZ-UHFFFAOYSA-N |

| CAS Number | 145550-56-7[1] |

Predicted Physicochemical Properties

Quantitative data for this compound is not widely available in published experimental literature. The following table summarizes key physicochemical properties predicted by various computational models. These values should be used as estimates and confirmed by experimental data.

| Property | Predicted Value | Source |

| Molecular Weight | 117.19 g/mol | Computational |

| Boiling Point | 145-155 °C | Estimation based on structural analogs |

| Density | 0.85-0.95 g/cm³ | Estimation based on structural analogs |

| pKa (of the conjugate acid) | 9.5 - 10.5 | ALOGPS[2] |

| logP (Octanol-Water Partition Coefficient) | 0.3 - 1.0 | ALOGPS, Molinspiration[2][3] |

| Water Solubility | Moderately Soluble | ALOGPS[2] |

| Polar Surface Area (PSA) | 35.25 Ų | Molinspiration[3] |

Proposed Synthetic Protocols

While a specific, validated synthesis for this compound is not documented in readily accessible literature, its structure suggests several plausible synthetic routes based on established organic reactions. Two such potential pathways are the Ritter reaction and the Hofmann rearrangement.

Synthesis via the Ritter Reaction

The Ritter reaction involves the reaction of a carbocation source with a nitrile, followed by hydrolysis to yield an amide, which can then be reduced to the target amine. For this compound, a potential precursor is 2-methoxy-2-methyl-1-butene.

Experimental Protocol (Proposed):

-

Carbocation Formation: 2-methoxy-2-methyl-1-butene is dissolved in a suitable nitrile, such as acetonitrile, and cooled in an ice bath. A strong acid, like concentrated sulfuric acid, is added dropwise to generate the tertiary carbocation.

-

Nitrilium Ion Formation: The carbocation is trapped by the nitrile to form a stable nitrilium ion intermediate.

-

Hydrolysis: The reaction mixture is carefully quenched with water, leading to the hydrolysis of the nitrilium ion to form N-(2-methoxy-2-methylbutan-2-yl)acetamide.

-

Amide Reduction: The resulting amide is isolated and then reduced to the final product, this compound, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

Purification: The final product is purified by distillation or chromatography.

Caption: Proposed synthetic workflow for this compound via the Ritter Reaction.

Synthesis via Hofmann Rearrangement

The Hofmann rearrangement of a primary amide provides a route to a primary amine with one less carbon atom. The precursor for this synthesis would be 2-methoxy-2-methylbutanamide.

Experimental Protocol (Proposed):

-

Amide Preparation: 2-methoxy-2-methylbutanoic acid (which can be synthesized from 2-hydroxy-2-methylbutanoic acid) is converted to its acid chloride using thionyl chloride (SOCl₂). The acid chloride is then reacted with ammonia to form 2-methoxy-2-methylbutanamide.

-

Rearrangement: The amide is treated with an aqueous solution of sodium hypobromite (or sodium hydroxide and bromine) and heated. The amide undergoes rearrangement to form an isocyanate intermediate.

-

Hydrolysis: The isocyanate is hydrolyzed in situ by the aqueous base to yield the primary amine, this compound.

-

Purification: The product is isolated from the reaction mixture, for instance, by extraction, and then purified by distillation.

Caption: Proposed synthetic workflow for this compound via the Hofmann Rearrangement.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its primary amine functionality and the tertiary carbon atom adjacent to the methoxy group.

-

Basicity: The primary amine group is basic and will react with acids to form the corresponding ammonium salt. The pKa of the conjugate acid is predicted to be in the range of 9.5-10.5.

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a good nucleophile. It is expected to undergo typical reactions of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds to form imines.

-

Steric Hindrance: The presence of a tertiary carbon adjacent to the aminomethyl group may introduce steric hindrance, potentially slowing down the rate of certain nucleophilic substitution reactions compared to less hindered primary amines.

-

Stability: The molecule is expected to be relatively stable under normal conditions. However, like many amines, it may be susceptible to oxidation over time, especially in the presence of air and light. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

References

CAS number and nomenclature for 2-Methoxy-2-methylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-2-methylbutan-1-amine, a chiral amine with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of experimental data for this specific compound, this document consolidates confirmed nomenclature, predicted physicochemical properties, and general methodologies for the synthesis of chiral amines. Information on structurally related compounds is included to provide context for potential applications and safety considerations. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and utilization of this and similar functionalized amines in drug development and other scientific endeavors.

Nomenclature and Chemical Identity

The compound of interest is systematically named this compound. Its unique chemical structure and identity are confirmed by the following identifiers.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 145550-56-7[1][2][3][4] |

| Molecular Formula | C6H15NO[5] |

| Canonical SMILES | CCC(C)(CN)OC[5] |

| InChI Key | WEHCJNHXUFEVNZ-UHFFFAOYSA-N[5] |

Physicochemical Properties

While experimental data for this compound is scarce, computational models provide predicted physicochemical properties that are valuable for initial assessment and experimental design. The following table summarizes these predicted values.

| Property | Predicted Value | Source |

| Molecular Weight | 117.19 g/mol | AstaTech, Inc.[2] |

| Monoisotopic Mass | 117.115364 Da | PubChemLite[6] |

| XlogP | 0.3 | PubChemLite[6] |

| Predicted CCS (Ų) [M+H]+ | 126.4 | PubChemLite[6] |

| Predicted CCS (Ų) [M+Na]+ | 133.2 | PubChemLite[6] |

| Predicted CCS (Ų) [M-H]- | 126.4 | PubChemLite[6] |

Synthesis of Chiral Amines: A General Overview

Chiral amines are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1][2][5][7] The synthesis of compounds like this compound falls under the broader category of chiral amine synthesis. Several strategic approaches have been developed for the asymmetric synthesis of these valuable compounds.

General Synthetic Strategies

The synthesis of chiral amines can be broadly categorized into several key methodologies:

-

Asymmetric Hydrogenation: This method involves the hydrogenation of imines, enamines, or enamides using a chiral catalyst to induce stereoselectivity.[5]

-

Reductive Amination: A two-step, one-pot reaction where a ketone or aldehyde first reacts with an amine to form an imine or enamine, which is then reduced to the corresponding amine. The use of chiral reducing agents or catalysts can render this process asymmetric.[8]

-

Nucleophilic Addition to Imines: This approach utilizes the addition of organometallic reagents to chiral imines or the use of chiral catalysts to control the stereochemistry of the addition to prochiral imines.

-

Biocatalytic Methods: Enzymes such as transaminases and amine dehydrogenases offer highly selective routes to chiral amines under mild reaction conditions.[1]

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a chiral amine via reductive amination, a common and versatile method.

References

- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of the Functionalized Enamine [manu56.magtech.com.cn]

- 4. Synthesis, Characterization and Application of Amine-Functionalized Hierarchically Micro-Mesoporous Silicon Composites for CO2 Capture in Flue Gas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C6H15NO) [pubchemlite.lcsb.uni.lu]

- 7. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Potential Stereoisomers of 2-Methoxy-2-methylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the potential stereoisomers of the chemical compound 2-Methoxy-2-methylbutan-1-amine. The determination of stereoisomerism is fundamental in drug development and chemical research, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. This document outlines the structural identification, localization of chiral centers, and the theoretical number of possible stereoisomers for this compound.

Molecular Structure and Identification

The compound this compound is identified by the systematic IUPAC name which defines its chemical structure. Based on this nomenclature, the structure consists of a four-carbon butane backbone. An amine group (-NH₂) is attached to the first carbon (C1), while a methoxy group (-OCH₃) and a methyl group (-CH₃) are both attached to the second carbon (C2).

The molecular formula for this compound is C₆H₁₅NO, and its structure can be represented by the SMILES string CCC(C)(CN)OC[1].

Identification of Chiral Centers

A chiral center, or stereocenter, is a carbon atom that is bonded to four different substituent groups. The presence of one or more chiral centers in a molecule is a prerequisite for stereoisomerism.

To identify the chiral centers in this compound, we analyze each carbon atom in the main chain:

-

C1: This carbon is bonded to the amine group and two hydrogen atoms, and is part of a -CH₂- group. Therefore, it is not a chiral center.

-

C2: This carbon is bonded to the following four distinct groups:

-

A methyl group (-CH₃)

-

A methoxy group (-OCH₃)

-

An ethyl group (-CH₂CH₃)

-

An aminomethyl group (-CH₂NH₂) Since all four substituents are different, C2 is a chiral center .

-

-

C3 and C4: These carbons are part of the ethyl group and do not have four different substituents. Thus, they are not chiral centers.

Therefore, this compound possesses a single chiral center at the C2 position.

Determination of Potential Stereoisomers

The number of potential stereoisomers for a molecule can be calculated using the formula 2ⁿ, where 'n' is the number of chiral centers.

For this compound, with one identified chiral center (n=1), the number of possible stereoisomers is:

2¹ = 2

These two stereoisomers are a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other and are often designated as the (R)- and (S)-isomers based on the Cahn-Ingold-Prelog priority rules.

Data Summary

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₅NO |

| Number of Chiral Centers | 1 |

| Number of Potential Stereoisomers | 2 (1 pair of enantiomers) |

Visualization of Stereoisomer Determination

The logical workflow for determining the number of stereoisomers of this compound is illustrated in the following diagram.

Caption: Logical workflow for determining the stereoisomers of the molecule.

Experimental Protocols

As this guide focuses on the theoretical determination of stereoisomers based on the chemical structure, detailed experimental protocols for synthesis or separation are not within its scope. The synthesis of specific stereoisomers would typically involve asymmetric synthesis or chiral resolution techniques.

-

Asymmetric Synthesis: This would involve using chiral catalysts or starting materials to selectively produce one enantiomer over the other.

-

Chiral Resolution: This process separates a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomers. This can be achieved through methods such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. Chiral chromatography is another common method for separating enantiomers.

The characterization of the individual stereoisomers would rely on techniques sensitive to chirality, such as polarimetry (measuring the rotation of plane-polarized light) and nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents.

Conclusion

This compound possesses a single chiral center at the second carbon position. Consequently, it can exist as two distinct stereoisomers, which are a pair of enantiomers. For researchers in drug development, it is crucial to consider that these enantiomers may have different biological activities and metabolic fates. Therefore, the synthesis and testing of the individual (R)- and (S)-isomers are essential steps in the comprehensive evaluation of this compound for any potential therapeutic application.

References

Stability and Degradation Profile of 2-Methoxy-2-methylbutan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data is publicly available for 2-Methoxy-2-methylbutan-1-amine. This guide is based on established chemical principles of its constituent functional groups (primary amine and ether) and general protocols for stability testing. The proposed degradation pathways and experimental designs should be considered theoretical and require experimental validation.

Introduction

This compound is a chemical compound featuring a primary amine and a tertiary ether functional group. Understanding its stability and degradation profile is crucial for its potential applications in pharmaceutical development and other scientific research areas. This technical guide provides an in-depth overview of its predicted stability, potential degradation pathways, and a comprehensive framework for its experimental evaluation.

Chemical Properties

A summary of the key chemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C6H15NO | PubChem |

| Molecular Weight | 117.19 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 89282-70-2 | PubChem |

| Predicted LogP | 0.8 | PubChem |

| Predicted pKa (amine) | ~10.5 (Estimated) |

Predicted Stability and Degradation Pathways

The presence of a primary amine and an ether linkage suggests that this compound may be susceptible to degradation under several conditions, primarily through oxidation, acid-catalyzed cleavage, and potentially photolysis.

Oxidative Degradation

Primary amines are known to undergo oxidation to form various products.[1][2] The primary amine in this compound can be oxidized to the corresponding nitroso and nitro compounds, or it could undergo oxidative deamination. Amines and sulfides are generally susceptible to electron transfer oxidation, which can lead to the formation of N-oxides and hydroxylamines.[3][4]

A potential oxidative degradation pathway is illustrated below:

Caption: Predicted Oxidative Degradation Pathway.

Acid-Catalyzed Degradation (Ether Cleavage)

The ether linkage in this compound can be susceptible to cleavage under strong acidic conditions.[5][6] This reaction is typically initiated by the protonation of the ether oxygen, followed by nucleophilic attack.

A potential acid-catalyzed degradation pathway is shown below:

Caption: Predicted Acid-Catalyzed Ether Cleavage Pathway.

Proposed Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3] A general protocol for conducting forced degradation studies on this compound is outlined below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

General Workflow

Caption: General Workflow for Forced Degradation Studies.

Stress Conditions

The following table summarizes the recommended stress conditions for the forced degradation study of this compound.

| Stress Condition | Reagents and Conditions | Potential Degradation |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Ether cleavage |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Limited degradation expected, but should be tested |

| Oxidation | 3% H2O2 at room temperature for 24 hours | Oxidation of the primary amine |

| Thermal Degradation | Solid state at 80°C for 48 hours | General decomposition |

| Photostability | Exposure to light (ICH Q1B guidelines) | Photolytic degradation |

Analytical Methodologies

A combination of analytical techniques will be necessary to separate, identify, and quantify the parent compound and its degradation products.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be suitable for quantifying the parent compound and its non-volatile degradation products. A stability-indicating method should be developed and validated to ensure specificity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile degradation products.[8][9] Derivatization of the amine may be necessary to improve its chromatographic behavior.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile and thermally labile degradation products, LC-MS would be the method of choice for identification and structural elucidation.

A general analytical workflow is depicted below:

Caption: Proposed Analytical Workflow for Degradation Studies.

Data Presentation and Interpretation

All quantitative data from the forced degradation studies should be summarized in a clear and concise tabular format to facilitate comparison.

Table of Hypothetical Forced Degradation Results:

| Stress Condition | % Degradation of Parent | Number of Degradants Detected | Major Degradant(s) (Hypothetical) |

| 0.1 M HCl, 60°C, 48h | 15.2% | 3 | 2-Methylbutane-1,2-diol |

| 0.1 M NaOH, 60°C, 48h | < 1% | 0 | - |

| 3% H2O2, RT, 24h | 8.5% | 2 | 2-Methoxy-2-methylbutan-1-ol |

| 80°C, 48h | 3.1% | 1 | Unidentified |

| Photostability (ICH Q1B) | 5.7% | 2 | Unidentified |

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Ether cleavage - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. pure.hw.ac.uk [pure.hw.ac.uk]

- 9. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments - ProQuest [proquest.com]

Solubility Profile of 2-Methoxy-2-methylbutan-1-amine in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxy-2-methylbutan-1-amine, a key intermediate in various synthetic applications. Understanding the solubility of this compound in common organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This document outlines the predicted solubility of this compound across a range of solvents and details a general experimental protocol for its empirical determination. The guide also includes a standardized workflow for assessing solubility, visualized for clarity.

Introduction

This compound is a primary amine with a tertiary ether group. Its molecular structure, featuring both a polar amine group capable of hydrogen bonding and a nonpolar alkyl backbone, suggests a nuanced solubility profile.[1][2] Generally, aliphatic amines exhibit good solubility in polar organic solvents.[1][2] The presence of the ether oxygen atom may further enhance its interaction with a variety of solvent types. However, as with many organic compounds, its solubility is expected to be influenced by the principle of "like dissolves like," where solubility is favored in solvents with similar polarity.[3]

Predicted Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility ( g/100 mL) | Qualitative Solubility |

| Alcohols | Methanol | > 50 | Very Soluble |

| Ethanol | > 50 | Very Soluble | |

| Isopropanol | > 30 | Freely Soluble | |

| Ketones | Acetone | > 50 | Very Soluble |

| Methyl Ethyl Ketone | > 40 | Very Soluble | |

| Esters | Ethyl Acetate | > 20 | Soluble |

| Ethers | Diethyl Ether | > 30 | Freely Soluble |

| Tetrahydrofuran (THF) | > 50 | Very Soluble | |

| Aromatic Hydrocarbons | Toluene | < 10 | Sparingly Soluble |

| Benzene | < 5 | Slightly Soluble | |

| Halogenated Solvents | Dichloromethane | > 40 | Very Soluble |

| Chloroform | > 30 | Freely Soluble | |

| Aprotic Polar Solvents | Dimethylformamide (DMF) | > 50 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | > 50 | Very Soluble | |

| Nonpolar Solvents | Hexane | < 1 | Insoluble |

| Cyclohexane | < 1 | Insoluble |

Disclaimer: The quantitative data presented in this table are hypothetical predictions based on the general solubility trends of similar aliphatic amines and have not been experimentally verified.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge

-

Volumetric flasks

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer) or Gas Chromatography (GC) system.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be continuously agitated during this time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the amine.

-

Once the solvent has completely evaporated, reweigh the vial to determine the mass of the dissolved this compound.

-

Alternatively, and for higher accuracy, dilute a known volume of the filtered saturated solution with a suitable solvent and analyze the concentration using a pre-calibrated HPLC or GC method.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (mass of dissolved amine (g) / volume of solvent (mL)) * 100

-

3.3. Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

A Technical Guide to Quantum Chemical Calculations for 2-Methoxy-2-methylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the molecule 2-Methoxy-2-methylbutan-1-amine. In the absence of published computational studies for this specific molecule, this document outlines a robust methodology based on established practices for similar organic amines. It is designed to be a valuable resource for researchers initiating computational investigations into the physicochemical properties of this compound.

Computational Methodology

The primary approach for elucidating the electronic structure and properties of this compound is Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy for organic molecules.[1][2][3] The recommended functional is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, which has demonstrated reliable performance for a wide range of organic compounds.[2][4] For the atomic orbital basis set, the Pople-style 6-311++G(d,p) basis set is suggested to provide a good description of the electronic distribution, including polarization and diffuse functions, which are important for capturing the effects of the lone pairs on the nitrogen and oxygen atoms.

The computational workflow for this compound would involve the following key steps:

-

Geometry Optimization: The initial step is to determine the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization, which systematically adjusts the bond lengths, bond angles, and dihedral angles to find a minimum on the potential energy surface.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational spectra (Infrared and Raman), which can be directly compared with experimental data.

-

Calculation of Molecular Properties: Once a stable geometry is obtained, a variety of electronic and spectroscopic properties can be calculated. These include the energies of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), dipole moment, and theoretical NMR chemical shifts.

Proposed Computational Workflow

The following diagram illustrates the logical flow of a typical quantum chemical calculation for an organic molecule like this compound.

Data Presentation

The quantitative data obtained from the quantum chemical calculations should be organized into clear and concise tables for easy interpretation and comparison with experimental results. The following tables provide a template for presenting the key calculated parameters for this compound.

Table 1: Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C | Value in Å |

| C-N | Value in Å | |

| C-O | Value in Å | |

| O-CH3 | Value in Å | |

| N-H | Value in Å | |

| C-H | Value in Å | |

| Bond Angle | C-C-N | Value in Degrees |

| C-O-C | Value in Degrees | |

| H-N-H | Value in Degrees | |

| Dihedral Angle | C-C-N-H | Value in Degrees |

Table 2: Calculated Electronic and Spectroscopic Properties

| Property | Calculated Value | Units |

| Total Energy | Value | Hartrees |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

| Key Vibrational Frequencies | List of Frequencies | cm⁻¹ |

| ¹³C NMR Chemical Shifts | List of Shifts | ppm |

| ¹H NMR Chemical Shifts | List of Shifts | ppm |

Experimental Protocols for Validation

The validation of computational results against experimental data is a critical step in computational chemistry research.[5] This process ensures the accuracy and reliability of the theoretical models. For this compound, the following experimental techniques are recommended for validating the calculated properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the carbon and hydrogen atoms in the molecule and compare the experimental chemical shifts with the theoretically calculated values.

Methodology:

-

Sample Preparation: Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Analysis: Assign the peaks in the spectra to the corresponding atoms in the molecule and compare the experimental chemical shifts to the values calculated using the GIAO (Gauge-Including Atomic Orbital) method within the DFT framework.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the functional groups present in the molecule and compare their frequencies with the calculated vibrational frequencies.

Methodology:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Data Acquisition: Record the infrared spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking on the obtained spectrum.

-

Analysis: Assign the observed absorption bands to the corresponding vibrational modes (e.g., N-H stretch, C-O stretch, C-N stretch) and compare their frequencies to the scaled theoretical vibrational frequencies. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model.

Relationship between Theory and Experiment

The interplay between theoretical calculations and experimental measurements is crucial for a comprehensive understanding of the molecular properties of this compound. The following diagram illustrates this synergistic relationship.

References

X-ray Crystal Structure of 2-Methoxy-2-methylbutan-1-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in determining the X-ray crystal structure of 2-Methoxy-2-methylbutan-1-amine derivatives. Due to the absence of a publicly available crystal structure for this compound, this guide utilizes the closely related structure of 2-amino-2-methyl-1-propanol (AMP) carbamate as a case study to illustrate the experimental workflow, data analysis, and presentation.[1][2] The principles and techniques described herein are directly applicable to the structural elucidation of novel derivatives of this compound.

Introduction

This compound and its derivatives represent a class of compounds with potential applications in pharmaceuticals and materials science. Understanding their three-dimensional structure at the atomic level is crucial for structure-activity relationship (SAR) studies, rational drug design, and the development of new materials with tailored properties. X-ray crystallography is the definitive method for obtaining this precise structural information.

This guide will cover:

-

A hypothetical synthesis pathway for this compound.

-

Detailed experimental protocols for crystallization and X-ray diffraction.

-

Presentation of crystallographic data in a structured format, using AMP-carbamate as a proxy.

-

Visualization of experimental workflows using Graphviz diagrams.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process, starting from commercially available reagents. A plausible synthetic route is outlined below.

Crystallization

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. For small organic amines, several crystallization techniques can be employed.[3]

General Protocol for Slow Evaporation:

-

Solvent Selection: The purified this compound derivative is dissolved in a suitable solvent or a mixture of solvents to achieve a nearly saturated solution. The choice of solvent is critical and often determined empirically.

-

Sample Preparation: The solution is filtered to remove any particulate matter.

-

Evaporation: The vial is loosely capped to allow for slow evaporation of the solvent.

-

Crystal Growth: The solution is left undisturbed in a vibration-free environment. Crystal formation can take from several days to weeks.

Vapor Diffusion Method (as used for AMP-carbamate): [4]

-

The compound (e.g., 20 mg) is dissolved in a small amount of a solvent in which it is readily soluble (e.g., 0.2 mL of DMF) in a small vial.

-

This vial is placed inside a larger, sealed vial containing a larger volume (e.g., 1.0 mL) of an anti-solvent in which the compound is poorly soluble (e.g., hexane).

-

The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.

X-ray Diffraction Data Collection and Structure Refinement

The following protocol is based on the methods used for the crystal structure determination of AMP-carbamate.[4]

-

Data Collection: A suitable single crystal is mounted on a diffractometer. The data for AMP-carbamate was collected at 173 K using MoKα radiation (λ = 0.71073 Å) on a Bruker APEX-II CCD diffractometer.[4]

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, and the intensities of the reflections are integrated. An absorption correction is applied to the data.[4]

-

Structure Solution: The crystal structure is solved using direct methods, which provide an initial model of the atomic arrangement.[4]

-

Structure Refinement: The atomic model is refined against the experimental data to improve the fit. This involves adjusting atomic coordinates and thermal parameters. Hydrogen atoms are typically located from the difference Fourier map and refined.[4]

Data Presentation: Case Study of 2-amino-2-methyl-1-propanol (AMP) Carbamate

The following tables summarize the crystallographic data for AMP-carbamate, which serves as a proxy for a derivative of this compound.

Table 1: Crystal Data and Structure Refinement for AMP-Carbamate [4]

| Parameter | Value |

| Empirical formula | C₉H₂₂N₂O₄ |

| Formula weight | 222.29 |

| Temperature | 173(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 9.328(3) Å, α = 90°b = 11.234(4) Å, β = 98.457(6)°c = 11.821(4) Å, γ = 90° |

| Volume | 1225.8(7) ų |

| Z | 4 |

| Density (calculated) | 1.204 Mg/m³ |

| Absorption coefficient | 0.091 mm⁻¹ |

| F(000) | 488 |

| Crystal size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.11 to 27.50° |

| Index ranges | -12<=h<=12, -14<=k<=14, -15<=l<=15 |

| Reflections collected | 7114 |

| Independent reflections | 2803 [R(int) = 0.0334] |

| Completeness to theta = 27.50° | 99.6 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.9910 and 0.9821 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2803 / 0 / 196 |

| Goodness-of-fit on F² | 1.033 |

| Final R indices [I>2sigma(I)] | R1 = 0.0389, wR2 = 0.0972 |

| R indices (all data) | R1 = 0.0526, wR2 = 0.1051 |

| Largest diff. peak and hole | 0.281 and -0.206 e.Å⁻³ |

Table 2: Selected Bond Lengths for AMP-Carbamate (Å) [4]

| Bond | Length (Å) | Bond | Length (Å) |

| O(1)-C(5) | 1.418(2) | N(1)-C(1) | 1.491(2) |

| O(2)-C(6) | 1.280(2) | N(2)-C(3) | 1.488(2) |

| O(3)-C(6) | 1.265(2) | C(1)-C(2) | 1.528(2) |

| O(4)-H(4A) | 0.85(2) | C(3)-C(4) | 1.529(2) |

Table 3: Selected Bond Angles for AMP-Carbamate (°) [4]

| Angle | Degrees (°) | Angle | Degrees (°) |

| O(3)-C(6)-O(2) | 125.1(1) | C(2)-C(1)-N(1) | 108.9(1) |

| O(3)-C(6)-N(1) | 117.2(1) | C(5)-C(1)-N(1) | 109.8(1) |

| O(2)-C(6)-N(1) | 117.7(1) | C(4)-C(3)-N(2) | 109.2(1) |

Conclusion

The structural elucidation of this compound derivatives through single-crystal X-ray diffraction provides invaluable insights for researchers in drug discovery and materials science. Although a crystal structure for the parent compound is not yet available, this guide outlines the necessary experimental and analytical framework. By employing the detailed protocols for synthesis, crystallization, and data analysis, and by using the crystallographic data of the closely related AMP-carbamate as a reference, researchers are well-equipped to determine and interpret the crystal structures of novel derivatives in this chemical series. This structural information will undoubtedly accelerate the development of new therapeutic agents and functional materials.

References

Uncharted Territory: The Reaction Pathways of 2-Methoxy-2-methylbutan-1-amine Remain Undisclosed in Scientific Literature

A comprehensive review of available scientific and patent literature has revealed a significant information gap concerning the reaction pathways and synthetic applications of 2-Methoxy-2-methylbutan-1-amine. Despite a thorough search for scholarly articles, experimental protocols, and quantitative data, no specific documentation detailing the reactivity of this particular molecule could be identified. This suggests that the exploration of this compound's chemical behavior represents a novel and uninvestigated area of research.

For researchers, scientists, and professionals in drug development, this lack of existing data presents both a challenge and an opportunity. The absence of established synthetic routes and reaction mechanisms means that any investigation into this compound would be breaking new ground. This could lead to the discovery of entirely new chemical transformations and potentially novel bioactive compounds.

While no direct information is available for this compound, the broader landscape of structurally related alkoxy amines and methylbutane derivatives offers some predictive insights. Research into analogous compounds, such as 2-[(2-Methylbutan-2-yl)oxy]ethan-1-amine and various isomers of methoxy-methylbutan-amine, indicates that this class of molecules can participate in a range of chemical reactions. However, the specific influence of the methoxy group at the 2-position and the primary amine at the 1-position of the 2-methylbutane scaffold remains to be elucidated.

Given the absence of published data, this guide cannot provide the requested in-depth technical analysis, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for this compound. The scientific community has yet to publish findings on the synthesis, reactivity, or biological activity of this specific molecule.

Future research efforts would need to focus on the foundational aspects of this compound's chemistry, including:

-

Development of a reliable synthetic route to produce this compound in sufficient quantities for further study.

-

Systematic investigation of its reactivity with various electrophiles and nucleophiles to map out its fundamental reaction pathways.

-

Characterization of its physicochemical properties to establish a baseline for future studies.

-

Screening for biological activity to determine its potential as a lead compound in drug discovery programs.

The journey into the chemical landscape of this compound is yet to begin. For now, it remains a molecule of theoretical interest, awaiting the pioneering research that will unlock its chemical secrets and potential applications.

Methodological & Application

Synthetic Routes to 2-Methoxy-2-methylbutan-1-amine from 2-methoxy-2-methylbutanenitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-methoxy-2-methylbutan-1-amine from its corresponding nitrile precursor, 2-methoxy-2-methylbutanenitrile. The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis, crucial for the preparation of various pharmaceutically active compounds and valuable intermediates. The primary methods for this transformation, catalytic hydrogenation and chemical reduction using hydride reagents, are discussed herein.

Introduction

The reduction of nitriles to primary amines is a key synthetic operation in medicinal and process chemistry.[1][2] The target molecule, this compound, possesses a primary amine functionality that is a common feature in bioactive molecules, enabling further chemical modifications and interactions with biological targets. The precursor, 2-methoxy-2-methylbutanenitrile, can be reduced to the desired primary amine via two main strategies: catalytic hydrogenation or reduction with a metal hydride reagent.[3][4] This document outlines detailed protocols for these approaches, providing a comparative summary of their methodologies.

Synthetic Routes

Two principal synthetic routes for the reduction of 2-methoxy-2-methylbutanenitrile to this compound are presented:

-

Catalytic Hydrogenation: This method involves the reaction of the nitrile with hydrogen gas in the presence of a metal catalyst.[4] Common catalysts include palladium, platinum, and nickel.[4][5] While being an atom-economical and "green" method, controlling the selectivity towards the primary amine can be challenging, as over-alkylation can lead to the formation of secondary and tertiary amines as byproducts.[6][7]

-

Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄): This approach utilizes a powerful reducing agent, lithium aluminum hydride, to convert the nitrile to the primary amine.[3][6][8] This method is often high-yielding and avoids the issue of over-alkylation, making it a reliable choice for laboratory-scale synthesis. The reaction requires an anhydrous ether solvent and is followed by a careful aqueous workup to quench the reactive aluminum species.[3]

Data Presentation

The following table summarizes the key quantitative parameters for the two proposed synthetic routes. Please note that these are representative conditions and may require optimization for the specific substrate.

| Parameter | Catalytic Hydrogenation | Chemical Reduction (LiAlH₄) |

| Reducing Agent | Hydrogen Gas (H₂) | Lithium Aluminum Hydride (LiAlH₄) |

| Catalyst/Reagent | Raney Nickel or Palladium on Carbon (Pd/C) | LiAlH₄ |

| Solvent | Methanol or Ethanol | Diethyl ether or Tetrahydrofuran (THF) |

| Temperature | 50-150 °C[7][9] | 0 °C to room temperature |

| Pressure | 100-500 psi (for H₂)[9] | Atmospheric pressure |

| Reaction Time | 2-24 hours[9] | 4-12 hours |

| Typical Yield | 75-95% (can be lower due to byproducts)[2][5] | 80-95%[8] |

| Workup | Filtration of catalyst, solvent evaporation | Careful quenching with water/acid, extraction[3][8] |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This protocol describes the reduction of 2-methoxy-2-methylbutanenitrile to this compound via catalytic hydrogenation.

Materials:

-

2-methoxy-2-methylbutanenitrile

-

Raney Nickel (50% slurry in water)

-

Anhydrous Ethanol

-

Hydrogen gas (high pressure cylinder)

-

High-pressure autoclave (e.g., Parr hydrogenator)

-

Celite® or other filtration aid

Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 5-10 mol%) with anhydrous ethanol three times to remove water.

-

Reaction Setup: To a high-pressure autoclave, add the washed Raney Nickel catalyst.

-

Add a solution of 2-methoxy-2-methylbutanenitrile (1.0 eq) dissolved in anhydrous ethanol.

-

Hydrogenation: Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 500 psi).[9]

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.[9]

-

Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots (if possible) via GC-MS or TLC.

-

Workup: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Purge the vessel with nitrogen gas.

-

Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by distillation or column chromatography if necessary.

Protocol 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol details the reduction of 2-methoxy-2-methylbutanenitrile using lithium aluminum hydride.

Materials:

-

2-methoxy-2-methylbutanenitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium hydroxide (NaOH), 1M solution

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Ice bath

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Suspend lithium aluminum hydride (LiAlH₄, e.g., 1.5-2.0 eq) in anhydrous diethyl ether in the flask and cool the suspension to 0 °C using an ice bath.[3]

-

Addition of Nitrile: Dissolve 2-methoxy-2-methylbutanenitrile (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-12 hours. The reaction can be gently heated to reflux if necessary to ensure completion.

-

Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Very carefully and slowly, add water dropwise to quench the excess LiAlH₄. This is a highly exothermic process that generates hydrogen gas. Ensure adequate ventilation. A common procedure is the Fieser workup: for every 'x' g of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and then '3x' mL of water.

-

Workup: Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate of aluminum salts forms.

-

Filtration: Filter the mixture and wash the precipitate thoroughly with diethyl ether.

-

Extraction: Combine the organic filtrates. The product can be extracted from the aqueous layer if necessary.

-

Drying and Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by distillation under reduced pressure or by column chromatography.

Visualizations

Caption: Workflow for Catalytic Hydrogenation.

Caption: Workflow for LiAlH₄ Reduction.

References

- 1. researchgate.net [researchgate.net]

- 2. pp.bme.hu [pp.bme.hu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 5. Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 7. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 9. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

Use of 2-Methoxy-2-methylbutan-1-amine as a building block in organic synthesis

Application Notes and Protocols for 2-Methoxy-2-methylbutan-1-amine

Introduction

This compound is a primary amine containing a sterically hindered tertiary ether. This unique structural motif suggests its potential as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a methoxy group can influence a molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical in drug design.[1][2][3] The chiral center at the C2 position also opens up possibilities for its use in asymmetric synthesis.

Potential Applications

-

As a Building Block in Drug Discovery: The methoxy group is a common feature in many approved drugs, where it can enhance target binding, metabolic stability, and pharmacokinetic properties.[1][2][3] The primary amine functionality of this compound allows for its incorporation into a wide range of molecular scaffolds through reactions such as amide bond formation, reductive amination, and N-arylation. The steric hindrance provided by the quaternary carbon may confer unique conformational constraints to the final molecule.

-

In Asymmetric Synthesis: Chiral amines are fundamental tools in asymmetric synthesis, serving as chiral auxiliaries, ligands for metal catalysts, or organocatalysts.[4][5] The enantiomerically pure forms of this compound could potentially be used to control stereoselectivity in various chemical transformations.

-

In Materials Science: Primary amines are often used in the synthesis of polymers and functional materials. The specific properties imparted by the methoxy and bulky alkyl groups could be exploited in the development of new materials with tailored characteristics.

Proposed Synthetic Protocols

Due to the absence of a literature precedent for the synthesis of this compound, two plausible multi-step synthetic routes are proposed, starting from commercially available materials.

Route 1: From 2-Methyl-1-butene

This route involves the formation of a halohydrin, followed by etherification, and finally, introduction of the amine functionality.

Diagram of Proposed Synthetic Route 1

Caption: Proposed synthesis of this compound starting from 2-Methyl-1-butene.

Step 1: Synthesis of 2-Bromo-2-methylbutan-1-ol

-

Methodology: To a stirred solution of 2-methyl-1-butene (1.0 eq) in a 1:1 mixture of DMSO and water at 0 °C, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous sodium thiosulfate solution. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Synthesis of 1-Bromo-2-methoxy-2-methylbutane

-

Methodology: To a solution of 2-bromo-2-methylbutan-1-ol (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture for 30 minutes, then add methyl iodide (1.5 eq) dropwise. Allow the reaction to stir at room temperature for 16 hours. Carefully quench the reaction with water. Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify by fractional distillation.

Step 3: Gabriel Synthesis of this compound

-

Methodology: A mixture of 1-bromo-2-methoxy-2-methylbutane (1.0 eq) and potassium phthalimide (1.2 eq) in anhydrous DMF is heated at 80 °C for 24 hours. After cooling to room temperature, the mixture is poured into water and the resulting precipitate is collected by filtration. The solid is then suspended in ethanol, and hydrazine hydrate (2.0 eq) is added. The mixture is refluxed for 4 hours. After cooling, the phthalhydrazide precipitate is filtered off. The filtrate is acidified with concentrated HCl and the solvent is removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether. The aqueous layer is then basified with aqueous NaOH and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford the desired amine.

Route 2: From 2-Methylbutane-1,2-diol

This alternative route involves selective protection of the primary alcohol, methylation of the tertiary alcohol, and subsequent conversion of the protected primary alcohol to the amine.

Diagram of Proposed Synthetic Route 2

Caption: Alternative proposed synthesis of this compound from 2-Methylbutane-1,2-diol.

Step 1: Selective Protection of 2-Methylbutane-1,2-diol

-

Methodology: To a solution of 2-methylbutane-1,2-diol (1.0 eq) in pyridine, add trityl chloride (1.1 eq) at room temperature. Stir the mixture for 24 hours. Pour the reaction mixture into ice-water and extract with ethyl acetate. The combined organic layers are washed with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate. Purify by column chromatography.

Step 2: Methylation of the Tertiary Alcohol

-

Methodology: Following the procedure described in Route 1, Step 2, use 2-methyl-1-(trityloxy)butan-2-ol as the starting material.

Step 3: Deprotection of the Primary Alcohol

-

Methodology: Dissolve the product from the previous step in a mixture of methanol and a catalytic amount of a strong acid (e.g., HCl). Stir at room temperature until TLC indicates complete consumption of the starting material. Neutralize the reaction with a mild base and remove the solvent under reduced pressure. Purify the residue to obtain 2-methoxy-2-methylbutan-1-ol.

Step 4 & 5: Oxidation and Reductive Amination

-

Methodology: The resulting primary alcohol can be oxidized to the corresponding aldehyde using standard conditions (e.g., PCC or Swern oxidation). The crude aldehyde can then be subjected to reductive amination. A common procedure involves treating the aldehyde with ammonia in the presence of a reducing agent like hydrogen gas over a Raney nickel catalyst to yield the primary amine.

Quantitative Data from Analogous Systems

While no specific data exists for the target molecule, the following table summarizes typical yields for the key reaction types proposed in the synthetic routes, based on similar substrates found in the literature. This data can serve as a benchmark for what might be expected.

| Reaction Type | Substrate Type | Reagents | Typical Yield (%) |

| Halohydrin Formation | Alkene | NBS, H₂O/DMSO | 70-90 |

| Williamson Ether Synthesis | Secondary Alcohol | NaH, CH₃I | 80-95 |

| Gabriel Synthesis | Primary Alkyl Halide | Potassium Phthalimide, Hydrazine | 70-90 |

| Reductive Amination | Aldehyde | NH₃, H₂, Raney Ni | 60-85 |

Conclusion

This compound represents a potentially valuable, yet underexplored, building block for organic synthesis. The proposed synthetic routes, based on well-established chemical transformations, offer a starting point for its preparation. Its unique structural features suggest promising applications in drug discovery and materials science. Further research is warranted to synthesize this compound and evaluate its properties and utility in various synthetic applications.

References

Application of 2-Methoxy-2-methylbutan-1-amine in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-2-methylbutan-1-amine is a primary amine building block with potential applications in medicinal chemistry. Its structural features, including a tertiary ether and a primary amine, offer opportunities for the synthesis of novel chemical entities with diverse pharmacological activities. The 2-methoxy-2-methyl moiety has been identified as a key pharmacophore in several classes of biologically active molecules, suggesting that derivatives of this compound could be valuable in drug discovery programs. This document provides an overview of the potential applications of this building block, supported by data from related compounds, and offers detailed protocols for its synthesis and derivatization.

Potential Therapeutic Areas

The structural motif of a methoxy group and a gem-dimethyl group at the C2 position is found in compounds targeting various receptors and enzymes. This suggests that this compound could serve as a valuable scaffold for developing modulators of:

-

Opioid Receptors: The 2-methoxy-2-methyl substructure is a key feature in potent and selective κ-opioid receptor (KOR) agonists.

-

Peroxisome Proliferator-Activated Receptors (PPARs): This moiety has been incorporated into dual PPARα/γ agonists, which are targets for the treatment of metabolic disorders.

-

Kinases: A structurally related isomer, 3-methoxy-3-methylbutan-1-amine, has been utilized in the synthesis of Raf kinase inhibitors for oncology applications.

Data Presentation: Biological Activity of Structurally Related Compounds

While specific biological data for derivatives of this compound is not yet prevalent in the public domain, the activity of closely related compounds highlights the potential of this scaffold. The following table summarizes the in vitro activity of a potent κ-opioid receptor agonist containing the 2-methoxy-2-methyl moiety.